zinc;pent-1-ene

Description

Zinc is a transition metal with atomic number 30, widely used in catalysis, metallurgy, and material science due to its redox activity and ability to form stable coordination complexes. Zinc-based catalysts, such as zeolitic imidazolate frameworks (ZIFs), are critical in selective hydrogenation and dehydrogenation reactions .

Pent-1-ene (C₅H₁₀) is a linear α-olefin with a terminal double bond. It is industrially significant as a monomer for polymers and an intermediate in organic synthesis. Its structural isomer, pent-2-ene, differs in double-bond position, influencing reactivity and catalytic selectivity .

Properties

CAS No. |

39995-48-7 |

|---|---|

Molecular Formula |

C10H18Zn |

Molecular Weight |

203.6 g/mol |

IUPAC Name |

zinc;pent-1-ene |

InChI |

InChI=1S/2C5H9.Zn/c2*1-3-5-4-2;/h2*3H,1-2,4-5H2;/q2*-1;+2 |

InChI Key |

XRHIUCNZNNZBPO-UHFFFAOYSA-N |

Canonical SMILES |

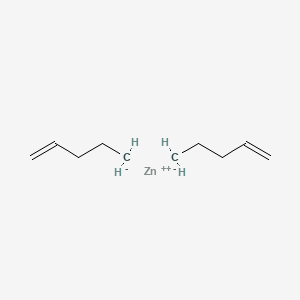

[CH2-]CCC=C.[CH2-]CCC=C.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;pent-1-ene can be achieved through several methods, including:

Direct Reaction: Zinc can react directly with pent-1-ene under specific conditions to form the desired compound. This reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound.

Grignard Reaction: Another method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with zinc chloride and pent-1-ene to form this compound.

Industrial Production Methods

Industrial production of this compound often involves the large-scale application of the above synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial reactors and catalysts are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Zinc;pent-1-ene undergoes various chemical reactions, including:

Addition Reactions: Due to the presence of the carbon-carbon double bond in pent-1-ene, the compound can participate in addition reactions.

Oxidation and Reduction: this compound can undergo oxidation reactions to form epoxides or alcohols.

Substitution Reactions: The compound can also participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Hydrogenation: Hydrogen gas and a metal catalyst (e.g., palladium or platinum) are used to convert the double bond into a single bond.

Halogenation: Halogens such as chlorine or bromine are added to the double bond, often in the presence of a solvent like carbon tetrachloride.

Hydration: Water, in the presence of an acid catalyst, adds across the double bond to form alcohols.

Major Products

Alkanes: Formed through hydrogenation.

Halogenated Compounds: Formed through halogenation.

Alcohols: Formed through hydration.

Scientific Research Applications

Zinc;pent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of zinc;pent-1-ene involves its interaction with molecular targets and pathways:

Catalytic Role: Zinc acts as a catalyst in various reactions, facilitating the formation and breaking of chemical bonds.

Reactive Intermediates: The double bond in pent-1-ene allows the formation of reactive intermediates, which can participate in further chemical transformations.

Biological Pathways: In biological systems, this compound can interact with enzymes and proteins, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Key Research Findings

- Mechanistic Insights : The rate-determining step in alkene formation is the first C-H dissociation, with subsequent dehydrogenation steps being rapid .

- Steric Control in Catalysis : Zn-based MOFs like ZIF-8 enable size-selective catalysis, favoring terminal alkene reactions .

- Isomer-Specific Reactivity : Pent-1-ene’s terminal double bond enhances its reactivity in polymerization and hydrogenation compared to internal isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.